2-(3-Fluorophenyl)butan-1-amine hydrochloride
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Overview
Description
2-(3-Fluorophenyl)butan-1-amine hydrochloride is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a fluorine atom on the phenyl ring and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and butylamine.
Formation of Intermediate: The initial step involves the condensation of 3-fluorobenzaldehyde with butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(3-Fluorophenyl)butan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)butan-1-amine hydrochloride
- 2-(2-Fluorophenyl)butan-1-amine hydrochloride
- 2-(3-Chlorophenyl)butan-1-amine hydrochloride
Uniqueness
2-(3-Fluorophenyl)butan-1-amine hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(3-fluorophenyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-8(7-12)9-4-3-5-10(11)6-9;/h3-6,8H,2,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUHPOIUDXTHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC(=CC=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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